molecular formula C11H8ClNO2S B14674098 Benzoic acid, 2-chloro-5-(4-methyl-2-thiazolyl)- CAS No. 35195-87-0

Benzoic acid, 2-chloro-5-(4-methyl-2-thiazolyl)-

Cat. No.: B14674098
CAS No.: 35195-87-0
M. Wt: 253.71 g/mol
InChI Key: GVRSIMXHZQKRAH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(4-methyl-2-thiazolyl)- is an organic compound with a complex structure that includes a benzoic acid core substituted with a chlorine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(4-methyl-2-thiazolyl)- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The process might include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(4-methyl-2-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-chloro-5-(4-methyl-2-thiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds might not be as effective .

Properties

CAS No.

35195-87-0

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

2-chloro-5-(4-methyl-1,3-thiazol-2-yl)benzoic acid

InChI

InChI=1S/C11H8ClNO2S/c1-6-5-16-10(13-6)7-2-3-9(12)8(4-7)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

GVRSIMXHZQKRAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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